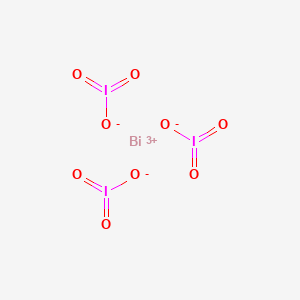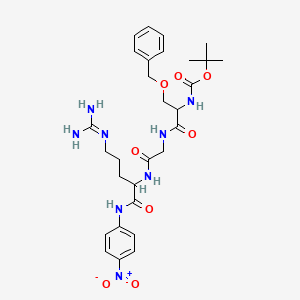
Bismuth triiodate
Overview
Description
Bismuth triiodate is an inorganic compound with the chemical formula Bi(IO3)3 It is known for its distinctive crystal structure and is often studied for its unique properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth triiodate can be synthesized through several methods. One common approach involves the reaction of bismuth oxide (Bi2O3) with aqueous hydroiodic acid (HI). The reaction proceeds as follows: [ \text{Bi}_2\text{O}_3 (s) + 6 \text{HI} (aq) \rightarrow 2 \text{Bi(IO}_3\text{)}_3 (s) + 3 \text{H}_2\text{O} (l) ]
Another method involves the direct reaction of bismuth powder with iodine under controlled conditions: [ 2 \text{Bi} (s) + 3 \text{I}_2 (s) \rightarrow 2 \text{Bi(IO}_3\text{)}_3 (s) ]
Industrial Production Methods: In industrial settings, this compound can be produced using a similar approach but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as spin coating and vapor transport deposition can also be employed to produce thin films of this compound for specific applications .
Chemical Reactions Analysis
Types of Reactions: Bismuth triiodate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form iodobismuthate anions when heated with halide donors: [ 2 \text{NaI} + \text{Bi(IO}_3\text{)}_3 \rightarrow \text{Na}_2[\text{BiI}_5] ]
Common Reagents and Conditions: Common reagents used in reactions with this compound include halide donors such as sodium iodide (NaI) and hydroiodic acid (HI). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products: The major products formed from reactions involving this compound include various iodobismuthate complexes and other bismuth-containing compounds. These products are often characterized by their unique structural and electronic properties .
Scientific Research Applications
Bismuth triiodate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including the Mukaiyama aldol reaction and Barbier-type allylation of carbonyl compounds. In biology and medicine, this compound is being explored for its potential use in antimicrobial and anticancer therapies due to its unique chemical properties .
In industry, this compound is used in the production of semiconducting materials and as a component in photovoltaic devices. Its ability to absorb light in the visible region makes it an ideal candidate for use in optical sensors and photodetectors .
Mechanism of Action
The mechanism by which bismuth triiodate exerts its effects is primarily through its interaction with molecular targets and pathways. In catalytic reactions, this compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. In biological systems, it is believed to interact with cellular components, leading to the disruption of essential processes in microbial and cancer cells .
Comparison with Similar Compounds
Bismuth triiodate can be compared with other bismuth-containing compounds such as bismuth triiodide (BiI3), bismuth trioxide (Bi2O3), and bismuth oxychloride (BiOCl). While all these compounds share some common properties due to the presence of bismuth, this compound is unique in its ability to form iodobismuthate complexes and its specific applications in catalysis and photodetection .
List of Similar Compounds:- Bismuth triiodide (BiI3)
- Bismuth trioxide (Bi2O3)
- Bismuth oxychloride (BiOCl)
- Bismuth oxyiodide (BiOI)
This compound stands out due to its distinctive crystal structure and its versatile applications in various scientific and industrial fields.
Properties
IUPAC Name |
bismuth;triiodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQDLCIITXBKAR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiI3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160034 | |
| Record name | Bismuth triiodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13702-39-1 | |
| Record name | Bismuth triiodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013702391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth triiodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth triiodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![endo-3,7,14-Tris(dimethylvinylsilyloxy)-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1608783.png)









![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)



